Acide phytique

Vue d'ensemble

Description

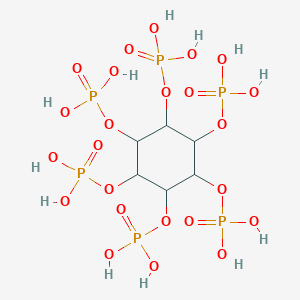

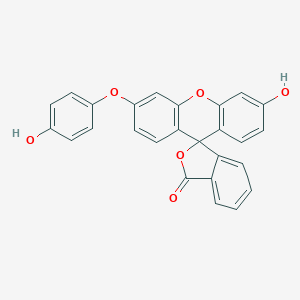

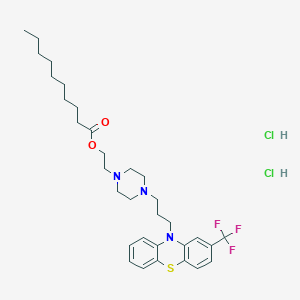

Le phytate, également connu sous le nom d’hexakisphosphate de myo-inositol, est un composé naturel que l’on trouve dans les graines de plantes, les céréales, les légumineuses et les noix. Il constitue la principale forme de stockage du phosphore dans de nombreux tissus végétaux. Le phytate est reconnu pour sa forte affinité de liaison aux minéraux essentiels tels que le calcium, le fer et le zinc, ce qui peut inhiber leur absorption dans le système digestif humain .

Applications De Recherche Scientifique

Phytate has a wide range of scientific research applications across various fields:

Chemistry:

- Used as a chelating agent to bind metal ions and prevent their precipitation.

- Employed in the synthesis of inositol phosphates for biochemical studies.

Biology:

- Studied for its role in plant metabolism and phosphorus storage.

- Investigated for its impact on mineral bioavailability in plant-based diets.

Medicine:

- Recognized for its antioxidant and anti-inflammatory properties.

- Explored for its potential in preventing diseases such as osteoporosis, kidney stones, and neurodegenerative disorders .

Industry:

- Utilized in animal feed to improve phosphorus availability and reduce environmental phosphorus pollution.

- Applied in food processing to enhance the nutritional quality of plant-based foods .

Mécanisme D'action

Le phytate exerce ses effets principalement par sa forte affinité de liaison aux ions métalliques. En chélatant les ions métalliques tels que le calcium, le fer et le zinc, le phytate peut inhiber leur absorption dans le système digestif. Ce processus de chélation contribue également à ses propriétés antioxydantes en réduisant la production de radicaux libres liée au fer. De plus, la capacité du phytate à inhiber la cristallisation des sels de calcium contribue à prévenir la formation de calculs rénaux et de calcifications vasculaires .

Analyse Biochimique

Biochemical Properties

Phytic acid plays a significant role in biochemical reactions. It is a strong cationic chelator and interacts with essential micronutrients like iron (Fe) and Zinc (Zn) . This interaction limits the bioavailability of these minerals in humans and other monogastric animals which lack phytases . Phytic acid also acts as an inhibitor of salivary and gastric enzymes during digestion .

Cellular Effects

Phytic acid has several effects on various types of cells and cellular processes. It has been shown to have antioxidant properties and can scavenge free radicals known to cause cellular damage . It also possesses anti-inflammatory properties that may modulate immune responses . Furthermore, phytic acid exhibits anti-cancer properties through the induction of cell cycle arrest, promoting apoptosis, and inhibiting cancer cell growth .

Molecular Mechanism

At the molecular level, phytic acid exerts its effects through various mechanisms. It intervenes in the phosphorylation of certain proteins, thereby inhibiting inflammatory responses and certain regulation axes . It also has anti-mutagenic properties, which reduce the risk of malignancies by preventing DNA damage and mutations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phytic acid change over time. It has been shown to alleviate metabolic dysfunction-associated steatohepatitis progression and fat accumulation in high-fat diet-fed mice .

Dosage Effects in Animal Models

The effects of phytic acid vary with different dosages in animal models. It has been shown to improve intestinal mucosal barrier damage and reduce serum levels of proinflammatory cytokines in a 1,2-dimethylhydrazine-induced rat colorectal cancer model .

Metabolic Pathways

Phytic acid is involved in several metabolic pathways. Inorganic phosphate and glucose-6-phosphate are the two precursors for phytic acid . The enzyme myo-inositol (3) P1 synthase (MIPS) utilizes glucose 6-phosphate as a substrate and converts it into inositol 3-phosphate (Ins(3)P1) .

Transport and Distribution

Phytic acid is transported and distributed within cells and tissues. It is synthesized in the endoplasmic reticulum and during maturation, it is deposited in the protein storage vacuole inside inclusions named globoids .

Subcellular Localization

The proteins encoded by the three transcripts of the OsLpa1 gene, which is involved in phytic acid metabolism, are localized to the chloroplast . This suggests that phytic acid may also be localized in the chloroplast within plant cells.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le phytate peut être synthétisé par phosphorylation du myo-inositol. Ce processus implique l’ajout progressif de groupes phosphate au myo-inositol en utilisant des agents phosphorylants tels que l’oxychlorure de phosphore ou l’acide polyphosphorique dans des conditions contrôlées. La réaction nécessite généralement des solvants anhydres et des températures élevées pour assurer une phosphorylation complète.

Méthodes de production industrielle : La production industrielle de phytate implique principalement l’extraction à partir de sources végétales. Le processus comprend le broyage des graines ou des céréales de plantes pour obtenir une poudre fine, suivi de l’extraction à l’aide d’acide chlorhydrique dilué ou d’acide trichloroacétique. Le phytate extrait est ensuite purifié par chromatographie échangeuse d’ions ou par des méthodes de précipitation .

Analyse Des Réactions Chimiques

Types de réactions : Le phytate subit diverses réactions chimiques, notamment l’hydrolyse, la déphosphorylation et la complexation. L’hydrolyse du phytate est catalysée par l’enzyme phytase, qui élimine séquentiellement les groupes phosphate, ce qui donne des phosphates d’inositol inférieurs et des ions phosphate libres .

Réactifs et conditions courants :

Hydrolyse : Catalysée par les enzymes phytase en conditions acides (pH 2,5 à 5,5) et à des températures comprises entre 37 °C et 55 °C.

Déphosphorylation : Réalisée à l’aide d’acides forts ou de l’action enzymatique des phytases.

Complexation : Le phytate forme des complexes avec des ions métalliques tels que le calcium, le fer et le zinc à des conditions de pH physiologiques.

Principaux produits formés :

Hydrolyse : Produit des phosphates d’inositol inférieurs (par exemple, le pentakisphosphate d’inositol, le tétrakisphosphate d’inositol) et des ions phosphate libres.

Déphosphorylation : Donne lieu à la formation d’inositol et de phosphate inorganique.

4. Applications de la recherche scientifique

Le phytate a un large éventail d’applications de recherche scientifique dans divers domaines :

Chimie :

- Utilisé comme agent chélateur pour lier les ions métalliques et empêcher leur précipitation.

- Employé dans la synthèse de phosphates d’inositol pour des études biochimiques.

Biologie :

- Étudié pour son rôle dans le métabolisme des plantes et le stockage du phosphore.

- Enquêté sur son impact sur la biodisponibilité des minéraux dans les régimes à base de plantes.

Médecine :

- Reconnu pour ses propriétés antioxydantes et anti-inflammatoires.

- Exploré pour son potentiel dans la prévention de maladies telles que l’ostéoporose, les calculs rénaux et les maladies neurodégénératives .

Industrie :

- Utilisé dans l’alimentation animale pour améliorer la disponibilité du phosphore et réduire la pollution du phosphore dans l’environnement.

- Appliqué dans la transformation alimentaire pour améliorer la qualité nutritionnelle des aliments à base de plantes .

Comparaison Avec Des Composés Similaires

Le phytate est unique parmi les phosphates d’inositol en raison de son degré élevé de phosphorylation. Des composés similaires comprennent :

Pentakisphosphate d’inositol (IP5) : Contient cinq groupes phosphate et présente des propriétés chélatrices similaires, mais avec une affinité de liaison inférieure à celle du phytate.

Tétrakisphosphate d’inositol (IP4) : Contient quatre groupes phosphate et est moins efficace pour chélatiser les ions métalliques.

Triphosphate d’inositol (IP3) : Contient trois groupes phosphate et joue un rôle dans les voies de signalisation cellulaire.

La singularité du phytate réside dans sa teneur élevée en phosphate, ce qui lui confère des propriétés chélatrices et antioxydantes supérieures à celles de ses homologues moins phosphorylés.

Propriétés

IUPAC Name |

(2,3,4,5,6-pentaphosphonooxycyclohexyl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O24P6/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQLKJBTEOYOSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18O24P6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40889331, DTXSID00861653 | |

| Record name | myo-Inositol hexakisphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane-1,2,3,4,5,6-hexayl hexakis[dihydrogen (phosphate)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Straw-colored syrupy liquid; [Merck Index] | |

| Record name | Phytic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21491 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

83-86-3 | |

| Record name | Phytic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phytic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14981 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phytic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | myo-Inositol hexakisphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fytic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FYTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IGF0S7R8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-O-Methyl-3,5-bis-O-[(2,4-dichlorophenyl)methyl]-alpha-D-erthro-pentofuranoside-2-ulose](/img/structure/B124620.png)

![Magnesium;[2-[methyl-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]amino]ethoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B124650.png)